7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[44]nonane-7,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl and methyl groups. Common reagents used in these reactions include tert-butyl hydroperoxide and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce alcohols or amines.
Scientific Research Applications
7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- (5S,7S,8S,9S)-8,9-BIS{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-7-METHYL-6-OXASPIRO[4.5]DECAN-1-ONE
Uniqueness
7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C14H21NO6 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate |
InChI |
InChI=1S/C14H21NO6/c1-13(2,3)21-12(18)15-9(10(16)19-4)8-14(11(15)17)6-5-7-20-14/h9H,5-8H2,1-4H3/t9-,14-/m0/s1 |
InChI Key |
QAKIBIDZHLSFMY-XPTSAGLGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCCO2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CCCO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.